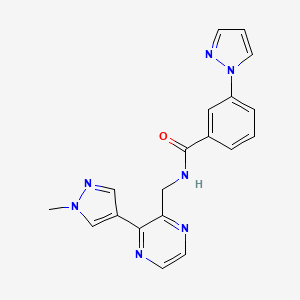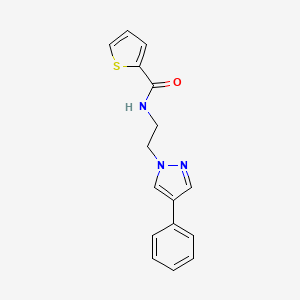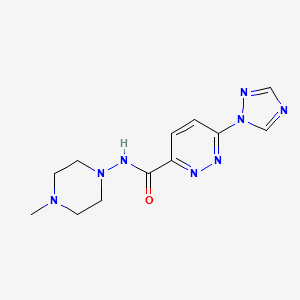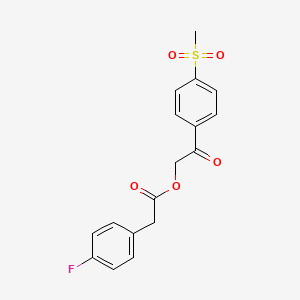![molecular formula C20H21N3O5S2 B2972112 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 851080-47-2](/img/structure/B2972112.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MMB-4 belongs to the class of benzamide derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and differentiation. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to the activation of various signaling pathways, including the p53 pathway, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in lab experiments is its specificity towards CK2. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to selectively inhibit CK2 activity without affecting other kinases. This specificity makes it a valuable tool for studying the role of CK2 in various biological processes. However, one of the limitations of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in scientific research. One potential direction is the development of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide analogs with improved solubility and potency. Another direction is the investigation of the role of CK2 in various diseases, including cancer and inflammatory diseases. Additionally, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide could be used in combination with other drugs to enhance their efficacy in cancer therapy. Overall, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has great potential as a tool for scientific research and as a candidate for the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves the reaction between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and 4-(morpholinosulfonyl)benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have potential applications in scientific research. It has been used as a tool to study the role of specific proteins and enzymes in various biological processes. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This inhibition has been linked to the induction of apoptosis in cancer cells, making N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-3-8-16(27-2)17-18(13)29-20(21-17)22-19(24)14-4-6-15(7-5-14)30(25,26)23-9-11-28-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNRIRWDUHIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2972033.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972036.png)


![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)

![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)

![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)


